molecular formula C10H10N2 B14743369 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene CAS No. 268-30-4

1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene

Katalognummer: B14743369
CAS-Nummer: 268-30-4
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: NEGAAFKHJHOUOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-diazatricyclo[73003,7]dodeca-3,5,9,11-tetraene is a complex organic compound known for its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the dimerization of cyclopentadienyl ligands can lead to the formation of tricyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for scalable production in the future.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the compound.

Wissenschaftliche Forschungsanwendungen

1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may find applications in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential for significant biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,7-diazatricyclo[73003,7]dodeca-3,5,9,11-tetraene stands out due to its specific nitrogen-containing tricyclic structure, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

268-30-4

Molekularformel

C10H10N2

Molekulargewicht

158.20 g/mol

IUPAC-Name

1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene

InChI

InChI=1S/C10H10N2/c1-3-9-7-12-6-2-4-10(12)8-11(9)5-1/h1-6H,7-8H2

InChI-Schlüssel

NEGAAFKHJHOUOG-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CN2CC3=CC=CN31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.